1-[1-acetyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2(1H)-pyridinone
Overview
Description
Chemical Reactions Analysis
ACPP can undergo electrophilic substitutions due to the presence of π-electrons in the indole nucleus. Researchers have explored its reactivity with various electrophiles, leading to the synthesis of diverse derivatives. Notably, some of these derivatives exhibit antiviral properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Derivatives
A series of novel pyrazole substituted pyridine derivatives, including 1-[1-acetyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2(1H)-pyridinone, has been synthesized from 3,5-diacetyl-2,6-dimethylpyridine. The structures of these compounds, such as 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines, were confirmed through X-ray diffraction analysis, indicating their potential as novel chemical entities in scientific research (Zhang et al., 2009).
Biological Evaluation and Molecular Docking Studies
Novel pyrazoline derivatives, including this compound, have been synthesized and evaluated for their biological activities. These compounds have shown significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking studies further suggest these compounds could serve as templates for anti-inflammatory activity, highlighting their potential therapeutic applications (Ravula et al., 2016).
Antitubercular Potential
Research has shown that certain 1,4-dihydropyridine derivatives, including this compound, demonstrate promising antitubercular activity. One such compound exhibited a lower minimum inhibitory concentration than the first-line antitubercular drug isoniazid, with relatively low cytotoxicity, suggesting its potential as an emerging class of antitubercular agents (Trivedi et al., 2011).
Properties
IUPAC Name |
1-[1-acetyl-3-(4-chlorophenyl)pyrazol-4-yl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-11(21)20-10-14(19-9-3-2-4-15(19)22)16(18-20)12-5-7-13(17)8-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRUEAQVVQKCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)N3C=CC=CC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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